molecular formula C9H9ClFNO2 B3306400 2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid CAS No. 926270-66-8

2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid

Cat. No.: B3306400
CAS No.: 926270-66-8
M. Wt: 217.62 g/mol
InChI Key: XZYXFXNWIPOFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid is an organic compound with the molecular formula C9H9ClFNO2. This compound is characterized by the presence of a chloro-fluorophenyl group attached to an aminoacetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary targets of 2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid are currently unknown. This compound is used in proteomics research applications

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, it’s possible that it interacts with its targets through hydrogen bonding, electrostatic interactions, or π–π stacking .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid typically involves the reaction of 2-chloro-6-fluorobenzylamine with glycine or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-6-fluorophenyl)acetamides: These compounds share a similar structural framework but differ in their functional groups.

    2-(2-Chloro-6-fluorophenyl)acetic acid: This compound lacks the amino group present in 2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid.

Uniqueness

This compound is unique due to the presence of both chloro and fluoro substituents, which enhance its chemical reactivity and binding properties. The aminoacetic acid moiety further distinguishes it from other similar compounds, providing additional functional versatility.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c10-7-2-1-3-8(11)6(7)4-12-5-9(13)14/h1-3,12H,4-5H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZYXFXNWIPOFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNCC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid
Reactant of Route 2
Reactant of Route 2
2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid
Reactant of Route 3
Reactant of Route 3
2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid
Reactant of Route 4
Reactant of Route 4
2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid
Reactant of Route 5
Reactant of Route 5
2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid
Reactant of Route 6
Reactant of Route 6
2-{[(2-Chloro-6-fluorophenyl)methyl]amino}acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.